molecular formula C5H6N6 B158960 2,6-Diaminopurine CAS No. 1904-98-9

2,6-Diaminopurine

Cat. No.: B158960
CAS No.: 1904-98-9
M. Wt: 150.14 g/mol
InChI Key: MSSXOMSJDRHRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diaminopurine is a purine derivative with the chemical formula C₅H₆N₆. It is structurally similar to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. This compound is known for its ability to form three hydrogen bonds with thymine, enhancing the stability of nucleic acid duplexes. Historically, this compound has been used in the treatment of leukemia and is found in the genetic material of some bacteriophage viruses .

Mechanism of Action

Target of Action

2,6-Diaminopurine (also known as 2-aminoadenine) is an analogue of adenine and primarily targets the genetic material of cells . It is used instead of adenine in the genetic material of some bacteriophage viruses . It has also been used in the treatment of leukemia .

Mode of Action

This compound interacts with its targets by pairing with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction adds considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .

Biochemical Pathways

The Z base (this compound) is produced by a pathway involving DUF550 (MazZ) and PurZ . The PrimPol/AEP DNA polymerase responsible for handling the Z base occurs in the same gene cluster as the three aforementioned enzymes . This improved stability affects protein-binding interactions that rely on those differences .

Pharmacokinetics

This compound has shown to be very stable in plasma and is distributed throughout the body . It can correct a nonsense mutation in the Cftr gene in vivo in a new CF mouse model, in utero, and through breastfeeding, thanks to its adequate pharmacokinetic properties .

Result of Action

The this compound-Thymine pair affects the local flexibility of DNA and impedes the interaction with helix-bending proteins . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it strongly affects interactions with small molecules such as antibiotics and anticancer drugs .

Action Environment

Environmental factors can influence the action of this compound. For instance, it has been found in extracts of the edible mushroom Lepista inversa . It is thought to act as an inhibitor of a tRNA-specific 2’-O-methyltransferase and promotes the interaction of the near-cognate tRNA Trp with the UGA stop codon . This shows that the environment in which this compound is found can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2,6-Diaminopurine has been shown to have excellent electron-donating properties in nucleic acid strands . It spontaneously base pairs with uracil in water and the solid state without the need to be attached to the ribose-phosphate backbone . Depending on the reaction conditions, this compound and uracil assemble in thermodynamically stable hydrated and anhydrated base-paired cocrystals .

Cellular Effects

In Calu-6 cancer cells, where the TP53 gene has a UGA nonsense mutation, this compound treatment increases the p53 level . It also decreases the growth of tumors arising from Calu-6 cells injected into immunodeficient nude mice .

Molecular Mechanism

This compound enables repair of cyclobutane pyrimidine dimers (CPDs) with yields reaching 92% . This substantial self-repairing activity originates from the excellent electron-donating properties of this compound in nucleic acid strands .

Temporal Effects in Laboratory Settings

Under UV irradiation, an aqueous solution of this compound base pair undergoes photochemical degradation . This compound and its 2′-deoxyribonucleoside are significantly photostable to UV radiation .

Metabolic Pathways

It has been suggested that this compound could have played critical roles in the formation of functional and photostable RNA/DNA oligomers in UV-rich prebiotic environments .

Transport and Distribution

It has been shown that this compound can spontaneously base pair with uracil in water and the solid state , suggesting it may be distributed within cells via base pairing interactions.

Subcellular Localization

Given its role in base pairing with uracil, it is likely to be found wherever RNA and DNA are located within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminopurine can be synthesized through various methods. One common approach involves the reaction of guanine with ammonia under high pressure and temperature. Another method includes the use of halogenated purines such as 6-chloro-2-aminopurine, which undergoes nucleophilic substitution with ammonia .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthetic processes. These processes typically start with commercially available purine derivatives, followed by protection and deprotection strategies to ensure the selective introduction of amino groups at the desired positions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminopurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,6-Diaminopurine is unique due to its ability to form three hydrogen bonds with thymine, enhancing the stability of nucleic acid duplexes. This property makes it particularly useful in studies involving nucleic acid stability and interactions .

Properties

IUPAC Name

7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate)
Record name 2,6-Diaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0062052
Record name 2,6-Diaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-98-9, 133762-79-5
Record name 2,6-Diaminopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1904-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-purin-9-yl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diaminopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine-2,6-diamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Diaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Purine-2,6-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIAMINOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 2′-deoxyguanosine (2 mmol), dried by coevaporation with pyridine, suspended in 40 mL of pyridine and cooled in an ice bath under an argon atmosphere, trifluoroacetic anhydride (16 mmol) is added following the procedure of Kung and Jones (Tetraheron Lett., 32, 3919, 1991). After 40 minutes, ethylenediamine (30 mmol) is added and stirred for 24 h at room temperature. The reaction mixture is concentrated and purified by silica column chromatography. The product is guanylated with reagent 5 as in Example 8 and protected at N2-position with an isobutyryl group by treating with isobutyric anhydride, 5′-dimethoxytritylated at the 5′-position and purified. The resulting compound is treated with benzoic anhydride (N6 protection) and then phosphitylated following the procedures described above to afford the 2,6-diaminopurine derivative functionalized at the 6-position (35).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

9-(R) -2-phosphonomethoxypropyl) -2-amino-6-azidopurine (0.30 g, prepared according to Example 27) in 50% aqueous methanol (200 ml) containing hydrochloric acid (0.5 ml) was hydrogenated over 10% Pd/C (0.5 g) overnight at room temperature. The mixture was filtered, washed with water, filtrate alkalized with ammonia and evaporated in vacuo. The residue was deionized on a column of Dowex 50×8 (50 ml) (cf. Example 25) and the ammonia eluate evaporated to dryness. The residue in water (pH adjusted to 9) was applied on a column of Dowex 1×2 (acetate) which was first washed with water to remove salts and the product was then eluted with 1 M acetic acid. The fractions containing product were pooled, evaporated to dryness and codistilled with water (3×20 ml). The residue was crystallized from water (ethanol added to turbidity) to afford 9-(R)-2-phosphonomethoxypropyl)-2,6-diaminopurine (120 mg) identical with the preparation according to Example 19.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Generally speaking, compounds of this invention are prepared from 2-acetamido-adenosine-5'-carboxylic acid or from the corresponding 2',3'-isopropylidene derivatives. 2-acetamido-adenosine-5'-carboxylic acid is obtained by reacting 2,6-diaminopurine sulfate with sodium hydroxide to obtain 2,6-diaminopurine which is then reacted with acetic anhydride to yield 2,6-diacetamidopurine, which in turn is converted to a mercuri chloride complex. The mercuri chloride complex of 2,6-diacetamidopurine is then reacted with triacetyl D-ribofuranosyl chloride to obtain 2,6diacetamido-9-(triacetyl-β-D-ribofuranosyl) purine, which is then converted to the corresponding 2-acetamido adenosine by treatment with methanol in the presence of ammonia. Preparation of 2-acetamido adenosine from 2,6-diaminopurine sulfate has been described by J. Davoll & B. A. Lowy [J.A.C.S., 73, 1650 (1951)]. The corresponding isopropylidene compound is obtained by reacting 2-acetamido adenosine with acetone. Potassium permanganate oxidation affords the corresponding 5'-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diaminopurine
Reactant of Route 2
2,6-Diaminopurine
Reactant of Route 3
Reactant of Route 3
2,6-Diaminopurine
Reactant of Route 4
Reactant of Route 4
2,6-Diaminopurine
Reactant of Route 5
2,6-Diaminopurine
Reactant of Route 6
2,6-Diaminopurine
Customer
Q & A

Q1: How does 2,6-diaminopurine exert its effects in biological systems?

A1: this compound primarily acts as an adenine analog and can be incorporated into DNA during replication. [, ] This incorporation can disrupt DNA synthesis and function, leading to growth inhibition in various cell types, including tumor cells. [, ] Additionally, this compound can be metabolized to this compound riboside and subsequently phosphorylated to its triphosphate form, potentially interfering with nucleotide metabolism. [, ]

Q2: How does the presence of an additional amino group at position 2 of this compound affect its interaction with nucleic acids compared to adenine?

A2: The additional amino group allows this compound to form three hydrogen bonds with uracil, leading to increased stability of oligonucleotide duplexes compared to adenine, which forms only two hydrogen bonds. [, ] This property makes this compound a valuable tool in nucleic acid research and drug development. [, , ]

Q3: What are the implications of this compound's conversion to deoxyguanosine for its mechanism of action?

A3: In certain cell lines, like L1210 cells, this compound can act as a prodrug for deoxyguanosine due to efficient conversion by adenosine deaminase. [] This conversion leads to a marked increase in dGTP levels, which in turn inhibits DNA synthesis and ribonucleotide reductase activity, contributing to the compound's antiproliferative effect. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H6N6, and its molecular weight is 150.14 g/mol.

Q5: Are there any characteristic spectroscopic data available for this compound?

A5: While specific spectroscopic data is not extensively detailed within the provided research, UV absorbance is a common method for studying this compound and its derivatives. [, , ] Additionally, NMR spectroscopy, particularly 1H NMR, has been used to analyze the structure and isomeric configurations of this compound derivatives. [, , ]

Q6: How do structural modifications to the this compound scaffold affect its biological activity?

A6: Modifications to the this compound scaffold, particularly at the N9 and C2/C6 positions, significantly influence its activity and target selectivity. [, ] For instance, introducing a cyclopropyl group at the N6 position of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) led to the creation of cPr-PMEDAP, which demonstrated superior antitumor efficacy and selectivity compared to the parent compound in a rat choriocarcinoma model. [] Similarly, substituting adenine with this compound in oligonucleotide N3′→P5′ phosphoramidates resulted in a marked stabilization of complexes formed with complementary DNA and RNA strands, highlighting the importance of the additional amino group for binding affinity. [] Conversely, replacing guanosine with inosine in DNA sequences, which effectively removes a 2-amino group, can significantly hinder the binding of molecules like actinomycin D, emphasizing the crucial role of the 2-amino group in molecular recognition. []

Q7: What is the impact of sugar modifications on the activity of this compound nucleosides?

A7: Sugar modifications significantly influence the antiviral activity of this compound nucleosides. [, , ] For example, the 3′-azido and 3′-fluoro derivatives of this compound-2′,3′-dideoxyriboside exhibited potent anti-HIV activity, highlighting the importance of the 3′-substituent for antiviral efficacy. [] Conversely, the 9-β-D-arabinoside and 9-β-D-2′-deoxyxyloside derivatives lacked antiretroviral activity, indicating that specific sugar modifications are crucial for targeting HIV. [] Furthermore, the introduction of a 4′-C-ethynyl group in 2′-deoxypurine nucleosides resulted in potent anti-HIV activity, but also increased toxicity. [] These findings emphasize the need for careful consideration of sugar modifications to balance antiviral activity with acceptable toxicity profiles.

Q8: What analytical methods are commonly used to study this compound and its derivatives?

A8: Several analytical techniques are employed to study this compound and its derivatives. These include:

  • Chromatographic techniques: Ion-exchange chromatography has been used to separate and identify acid-soluble metabolites of this compound. [] High-performance liquid chromatography (HPLC) is likely utilized for the analysis and purification of synthesized compounds, although not explicitly mentioned in the provided abstracts.
  • Spectroscopic techniques: UV-Vis spectroscopy is frequently used to assess the binding of this compound-containing oligonucleotides to their complementary strands by measuring changes in absorbance upon complex formation. [, ] NMR spectroscopy, particularly 1H NMR, has been employed to confirm the structures of synthesized this compound derivatives and to analyze their isomeric configurations. [, , ]
  • Electrochemical techniques: Cyclic voltammetry has been used to study the electrochemical oxidation of this compound on modified electrodes, providing insights into its electron transfer properties and potential for electrochemical sensing applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.